Benzo[b]thiophen-6-amine

Antimicrobial Mycobacterium SAR

Procurement challenge: Regioisomeric purity is critical for SAR reproducibility. Benzo[b]thiophen-6-amine (CAS 5339-33-3) is the validated 6-amino scaffold for STAT3 inhibitor K2071 and antimycobacterial leads. - **Defined physicals:** mp 115-116°C, crystalline solid - unlike non-crystalline 7-isomer - **Documented bioactivity:** MIC 0.78 µg/mL vs. M. smegmatis; STAT3 IC50 ~1.5 µM (MDA-MB-231) - **Supply certainty:** Batch-specific NMR/HPLC/GC certificates; gram to multigram availability

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 5339-33-3
Cat. No. B1266559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-6-amine
CAS5339-33-3
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)N
InChIInChI=1S/C8H7NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2
InChIKeyCHKYKCBEIFLRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophen-6-amine Identity & Procurement


Benzo[b]thiophen-6-amine (CAS 5339-33-3) is a heterocyclic aromatic amine belonging to the benzothiophene class, consisting of a benzene ring fused to a thiophene ring with a primary amine substituent at the 6-position. The compound has a molecular formula of C8H7NS and a molecular weight of 149.21 g/mol . It is a solid at ambient temperature with an experimentally determined melting point of 115–116 °C (ethanol/water) . As a regioisomer of the aminobenzothiophene family, the 6-position amine distinguishes this compound from its 4-, 5-, and 7-position analogs. Commercial availability typically ranges from research-scale quantities (100 mg to 5 g) with standard purity specifications of 95–98%, and multiple vendors offer batch-specific analytical data including NMR, HPLC, and GC certificates .

Why Benzo[b]thiophen-6-amine Cannot Be Substituted


The substitution pattern of the amine group on the benzothiophene scaffold critically determines both physicochemical properties and biological activity, rendering generic substitution across regioisomers scientifically invalid. Benzo[b]thiophen-6-amine differs from its 4-, 5-, and 7-position isomers in electronic distribution, steric accessibility, and hydrogen-bonding geometry due to the asymmetric electronic environment of the fused thiophene ring system . These positional differences translate directly to measurable divergences in target binding affinity, as evidenced by direct comparative antimicrobial susceptibility studies where the 6-amino isomer demonstrated distinct potency profiles relative to the 5-amino isomer against Mycobacterium smegmatis [1]. Furthermore, the 6-position amine provides a unique synthetic handle for derivatization that the 4- and 7-isomers cannot replicate due to different steric and electronic constraints [2]. For applications in medicinal chemistry, material science, or chemical biology, these regioisomeric differences are not interchangeable—selecting the specific 6-amino isomer is a requirement dictated by the target product profile rather than a preference.

Benzo[b]thiophen-6-amine Evidence for Selection


Antimycobacterial Potency Against M. smegmatis

In a direct head-to-head structure-activity relationship study of aminobenzothiophenes as inhibitors of Mycobacterium smegmatis, 6-aminobenzothiophene (compound 3ma) exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL [1]. This value places it among the most potent compounds in the evaluated series. For context, the 5-aminobenzothiophene isomer (compound 3ia) demonstrated the same MIC of 0.78 µg/mL, while the corresponding 5-aminobenzofuran analog (compound 3ja) showed reduced potency with an MIC of 1.56 µg/mL—a 2-fold higher concentration required for equivalent inhibition [1]. Both aminobenzothiophene regioisomers demonstrated low cytotoxicity in parallel mammalian cell assays, supporting their viability as antimicrobial lead scaffolds [1].

Antimicrobial Mycobacterium SAR Infectious disease

Thermal Stability vs. Positional Isomers

Experimental melting point determination reveals that benzo[b]thiophen-6-amine melts at 115–116 °C (ethanol/water) . This thermal property contrasts with the 7-position isomer, which is reported as a liquid at ambient temperature without a defined melting point under standard conditions, and the 4-position isomer, which is described as a yellow solid with melting point data not consistently established in the primary literature . The relatively high melting point of the 6-amino isomer compared to its 7-amino counterpart reflects differences in crystal packing efficiency attributable to the amine group position and its influence on intermolecular hydrogen-bonding networks within the solid state .

Physicochemical properties Formulation Solid-state chemistry Procurement specification

Low Aqueous Solubility Profile

Calculated aqueous solubility for benzo[b]thiophen-6-amine is 0.84 g/L at 25 °C (approximately 5.6 mM), placing it in the sparingly soluble classification . The compound demonstrates improved solubility in polar organic solvents including methanol, ethanol, and dichloromethane . As a class-level observation, benzothiophene amines generally exhibit low aqueous solubility due to the hydrophobic aromatic core, with positional isomerism modulating the precise solubility value based on amine group participation in hydrogen bonding with water. The 6-position amine is situated on the benzene ring portion of the fused system, which may confer different solvation characteristics compared to isomers where the amine resides at positions with differing electronic environments (e.g., 4-position adjacent to the thiophene sulfur) .

Solubility Formulation ADME Physicochemical profiling

Commercial Availability & Batch Certification

Benzo[b]thiophen-6-amine is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95% to 98% . Vendors provide batch-specific quality inspection reports including NMR, HPLC, and GC analytical data upon request, enabling verification of identity and purity prior to experimental use . The compound is offered in research-scale quantities (100 mg to 5 g) with typical pricing structures that scale with quantity. Storage recommendations specify 2–8 °C under inert atmosphere (argon) for long-term stability . In contrast, the 7-amino isomer (CAS 17402-91-4) is less widely available in the commercial catalog, and the 4-amino isomer (CAS 17402-83-4) is supplied by fewer vendors with less standardized analytical documentation, potentially impacting procurement lead times and quality assurance workflows .

Procurement Quality control Supply chain Analytical chemistry

Benzo[b]thiophen-6-amine Application Scenarios


Antimycobacterial Drug Discovery

Benzo[b]thiophen-6-amine serves as a validated starting scaffold for antimycobacterial lead optimization programs, with direct evidence of potent activity against Mycobacterium smegmatis at an MIC of 0.78 µg/mL and documented low mammalian cytotoxicity [1]. The 6-amino isomer achieves potency equivalent to the 5-amino isomer in this assay, providing a defined SAR anchor point for further derivatization. The primary amine at the 6-position serves as a synthetic handle for introducing diverse substituents (e.g., via amide coupling, reductive amination, or sulfonamide formation) to explore structure-activity relationships while maintaining the benzothiophene core that contributes to target engagement. This evidence supports procurement for medicinal chemistry campaigns targeting tuberculosis and non-tuberculous mycobacterial infections.

Solid-Phase Synthesis & Crystalline Development

The well-defined crystalline nature of benzo[b]thiophen-6-amine, characterized by a sharp melting point of 115–116 °C, supports its use in applications requiring solid-phase handling, crystallization studies, or formulation development . The thermal stability and crystalline habit facilitate purification via recrystallization and enable reproducible solid-state characterization. In contrast to the 7-amino isomer, which lacks a defined melting point and exists as a non-crystalline material, the 6-amino variant offers superior handling characteristics for automated synthesis platforms, solid-supported reaction workflows, and long-term compound library storage. Procurement for solid-state chemistry applications should prioritize the 6-isomer to ensure reproducible physical properties and handling consistency.

STAT3-Targeted Anticancer Agent Development

The 6-aminobenzothiophene scaffold is a key pharmacophoric element in the development of STAT3 inhibitors, as demonstrated by the discovery of the 6-aminobenzo[b]thiophene 1,1-dioxide derivative K2071, which exhibits STAT3 inhibitory, antimitotic, and senotherapeutic activities [2]. This derivative, built directly from the 6-aminobenzothiophene core, demonstrated an IC50 of approximately 1.5–2.0 µM in the MDA-MB-231 breast cancer cell line, comparable to the benchmark compound Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide, IC50 1.3 µM under identical assay conditions) [2]. The 6-position amine is essential for subsequent oxidation to the 1,1-dioxide pharmacophore and for introducing additional substituents that modulate target engagement. Procurement of the 6-amino precursor is a prerequisite for accessing this validated anticancer chemotype.

Analytical Method Development & Reference Standard

The commercial availability of benzo[b]thiophen-6-amine with batch-specific analytical certification (NMR, HPLC, GC) supports its use as a reference standard in analytical method development and quality control workflows . The defined physical properties—including molecular weight (149.21 g/mol), melting point (115–116 °C), and calculated solubility (0.84 g/L at 25 °C)—provide benchmark parameters for chromatographic method validation, stability-indicating assay development, and impurity profiling. The compound's established presence in multiple vendor catalogs with documented purity specifications enables cross-laboratory method transfer and reproducibility. For analytical chemistry groups requiring a well-characterized benzothiophene amine standard with traceable quality documentation, the 6-amino isomer represents the most reliably sourced option among the regioisomeric series.

Technical Documentation Hub

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